3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring and the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products Formed
Oxidation: 3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the difluorophenyl group can enhance its binding affinity and selectivity towards specific targets. Additionally, the oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness
The presence of the aldehyde group in 3-(2,6-Difluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde makes it a versatile intermediate for further chemical modifications. The difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H4F2N2O2 |
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Molecular Weight |
210.14 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H4F2N2O2/c10-5-2-1-3-6(11)8(5)9-12-7(4-14)15-13-9/h1-4H |
InChI Key |
WZKBDCLJLLVFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NOC(=N2)C=O)F |
Origin of Product |
United States |
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